

(S)-5-Methylheptanal: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Methylheptanal	
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Abstract

(S)-**5-Methylheptanal** is a chiral aldehyde whose enantiomeric properties are of increasing interest in the fields of flavor chemistry, pheromone research, and asymmetric synthesis. This document provides a detailed overview of the known and predicted properties of the (S)-enantiomer of **5-methylheptanal**, including its physicochemical characteristics, potential biological significance, and the analytical methodologies required for its synthesis and characterization. Due to a scarcity of publicly available experimental data for this specific enantiomer, this guide combines computed data with established experimental protocols for analogous chiral molecules to provide a comprehensive resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of (S)-**5-methylheptanal** have been primarily determined through computational models. These predicted values offer a valuable baseline for experimental design and analysis.

Table 1: Computed Physicochemical Properties of (S)-5-Methylheptanal and Racemic 5-Methylheptanal



Property	(S)-5- Methylheptanal	5-Methylheptanal (Racemic)	Data Source
Molecular Formula	C ₈ H ₁₆ O	C ₈ H ₁₆ O	PubChem[1][2]
Molecular Weight	128.21 g/mol	128.21 g/mol	PubChem[1][2]
XLogP3-AA	2.4	2.4	PubChem[1][2]
Hydrogen Bond Donor Count	0	0	PubChem[1][2]
Hydrogen Bond Acceptor Count	1	1	PubChem[1][2]
Rotatable Bond Count	5	5	PubChem[1][2]
Exact Mass	128.120115130 Da	128.120115130 Da	PubChem[1][2]
Topological Polar Surface Area	17.1 Ų	17.1 Ų	PubChem[1][2]

Note: Experimental data for properties such as specific rotation, boiling point, and refractive index for the individual enantiomers are not readily available in the cited literature. It is expected that the boiling point and refractive index of the individual enantiomers will be very similar to that of the racemate, while the specific rotation will be of equal magnitude but opposite sign for the (R)- and (S)-enantiomers.

Organoleptic and Biological Properties

While direct experimental data on the organoleptic properties of (S)-5-methylheptanal is limited, the structurally related compound, (S)-5-methylhept-2-en-4-one, is a known key flavor compound in hazelnuts.[3][4][5] This suggests that (S)-5-methylheptanal is likely to possess distinct flavor and aroma characteristics. The odor profiles of chiral molecules can differ significantly between enantiomers, and it is therefore probable that the (R)- and (S)-enantiomers of 5-methylheptanal have different odor thresholds and descriptors.

The structural motifs present in **5-methylheptanal** are also found in various insect pheromones. Although no specific pheromonal activity has been definitively attributed to (S)-**5-methylheptanal** in the reviewed literature, its potential role as a semiochemical warrants



further investigation. The biological activity of pheromones is often highly dependent on the stereochemistry of the molecule.

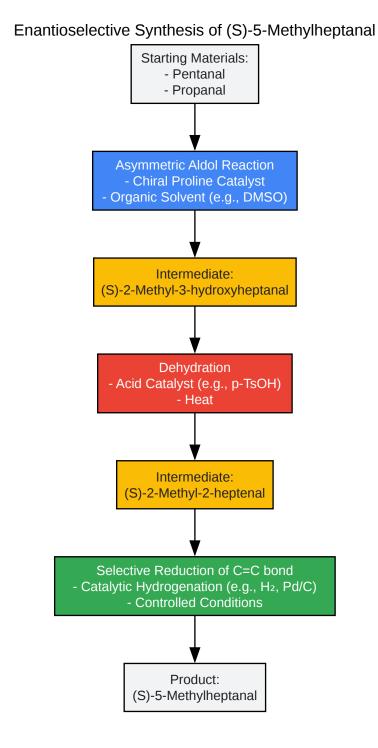
Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, separation, and characterization of (S)-**5-methylheptanal**, based on established methods for similar chiral aldehydes.

Enantioselective Synthesis

An enantioselective synthesis of (S)-**5-methylheptanal** can be proposed based on asymmetric organocatalysis, a powerful tool for the synthesis of chiral molecules. A representative synthetic workflow is outlined below.





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Caption: Proposed workflow for the enantioselective synthesis of (S)-5-Methylheptanal.



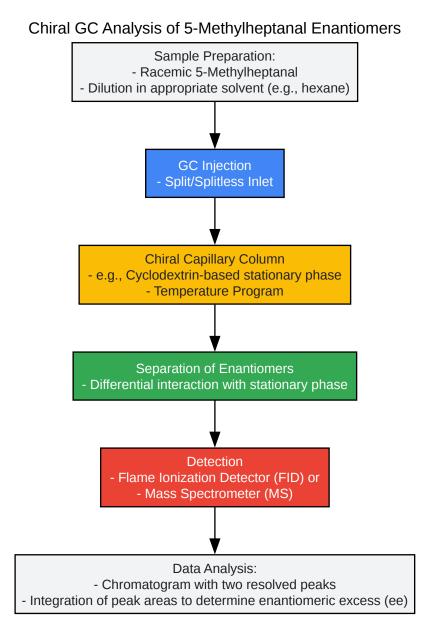
Methodology:

- Asymmetric Aldol Reaction: Pentanal and propanal are reacted in the presence of a chiral
 proline catalyst in an appropriate organic solvent (e.g., DMSO). The proline catalyst directs
 the formation of the (S)-enantiomer of the aldol addition product, (S)-2-methyl-3hydroxyheptanal.
- Dehydration: The intermediate aldol product is subjected to acid-catalyzed dehydration using a catalyst such as p-toluenesulfonic acid (p-TsOH) with heating to yield (S)-2-methyl-2heptenal.
- Selective Reduction: The carbon-carbon double bond of the enal is selectively reduced via catalytic hydrogenation (e.g., H₂ over a palladium on carbon catalyst) under controlled conditions to avoid reduction of the aldehyde functionality, yielding the final product, (S)-5-Methylheptanal.

Enantiomeric Separation and Analysis

The separation and analysis of the enantiomers of **5-methylheptanal** can be effectively achieved using chiral gas chromatography (GC).





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Caption: Workflow for the chiral GC analysis of **5-Methylheptanal** enantiomers.

Methodology:

 Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.



- Chiral Column: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin, is essential for enantiomeric resolution.
- GC Conditions (Representative):
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium or Hydrogen
 - Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 2 °C/min) to a final temperature (e.g., 200 °C).
 - Detector Temperature: 250 °C
- Data Analysis: The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for the structural confirmation of (S)-**5-methylheptanal**.

Table 2: Expected Spectroscopic Data for (S)-5-Methylheptanal



Technique	Expected Features
¹ H NMR	- Aldehydic proton (CHO) signal around 9.6-9.8 ppm (triplet) Signals for the protons on the chiral center and adjacent methylenes in the aliphatic region (approx. 0.8-2.5 ppm) The use of chiral shift reagents can be employed to distinguish between enantiomers in a racemic mixture.
¹³ C NMR	- Carbonyl carbon (C=O) signal around 200-205 ppm Signals for the carbons of the alkyl chain in the upfield region.
Mass Spectrometry (EI)	- A molecular ion peak (M+) at m/z = 128 Characteristic fragmentation patterns for an aliphatic aldehyde, including loss of water, and cleavage at the alpha and beta positions to the carbonyl group.

Signaling Pathways and Biological Mechanisms

Currently, there is no specific information available in the scientific literature detailing the involvement of (S)-**5-methylheptanal** in any biological signaling pathways or mechanisms of action. Research into its potential role as a pheromone would necessitate the investigation of its interaction with specific olfactory receptors and the subsequent neuronal signaling cascade.

Conclusion

(S)-5-Methylheptanal is a chiral molecule with significant potential for applications in various fields of chemistry and biology. While experimentally determined data for this specific enantiomer is not abundant, this guide provides a comprehensive overview based on computed properties and established experimental protocols for analogous compounds. Further research is required to fully elucidate the enantiomer-specific properties, particularly in the areas of organoleptics and biological activity. The methodologies and data presented herein offer a solid foundation for researchers and professionals to build upon in their future investigations of (S)-5-methylheptanal.



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- To cite this document: BenchChem. [(S)-5-Methylheptanal: A Comprehensive Technical Dossier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13604506#s-5-methylheptanal-enantiomer-properties]

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